molecular formula C14H18N2O4S B15188006 Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-3-butyl-5,6-dimethyl-2,4-dioxo- CAS No. 203808-43-9

Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-3-butyl-5,6-dimethyl-2,4-dioxo-

Cat. No.: B15188006
CAS No.: 203808-43-9
M. Wt: 310.37 g/mol
InChI Key: RVCWGAQMKFDRAM-UHFFFAOYSA-N
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Description

Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-3-butyl-5,6-dimethyl-2,4-dioxo- is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thieno ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-3-butyl-5,6-dimethyl-2,4-dioxo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thieno ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as butyl and methyl groups through substitution reactions.

    Oxidation and Reduction Reactions: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the production process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-3-butyl-5,6-dimethyl-2,4-dioxo- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Addition: Addition of new groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-3-butyl-5,6-dimethyl-2,4-dioxo- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-3-butyl-5,6-dimethyl-2,4-dioxo- include other thienopyrimidines with different substituents. Examples include:

  • Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-3-butyl-5,6-dimethyl-2,4-dioxo-
  • Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-3-butyl-5,6-dimethyl-2,4-dioxo-

Uniqueness

The uniqueness of Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-3-butyl-5,6-dimethyl-2,4-dioxo- lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

203808-43-9

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

2-(3-butyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetic acid

InChI

InChI=1S/C14H18N2O4S/c1-4-5-6-15-12(19)11-8(2)9(3)21-13(11)16(14(15)20)7-10(17)18/h4-7H2,1-3H3,(H,17,18)

InChI Key

RVCWGAQMKFDRAM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N(C1=O)CC(=O)O)SC(=C2C)C

Origin of Product

United States

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